molecular formula C12H16ClFN2O B3027144 3-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride CAS No. 1233955-48-0

3-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride

Cat. No. B3027144
CAS RN: 1233955-48-0
M. Wt: 258.72
InChI Key: LNBJTLGMMVTFOY-UHFFFAOYSA-N
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Description

The compound "3-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as fluoro-substituted piperidinyl benzamides and their derivatives. These compounds are of interest due to their biological activities, including antiproliferative and anticonvulsant properties, as well as their role as CCR3 antagonists .

Synthesis Analysis

The synthesis of related compounds involves the use of substituted aromatic or heterocyclic acid chlorides to introduce various functional groups to the fluoro-substituted piperidinyl core. The structural confirmation of these synthesized compounds is typically achieved through spectral data and elemental analysis . For instance, the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives was confirmed by 1H NMR, LC/MS, FTIR, and elemental analyses . Similarly, the synthesis of 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamides was confirmed using spectral data .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. Structure-activity relationship (SAR) studies have shown that specific substitutions on the piperidinyl ring, such as the introduction of a heterocyclic ring, can significantly influence antiproliferative activity . Additionally, the absence of a fluoro group in certain sulfonamide derivatives has been associated with enhanced anticonvulsant activity . The importance of the 6-fluoro-2-naphthylmethyl moiety for CCR3 inhibitory activity has also been highlighted .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the coupling of the piperidine core with various substituents to achieve the desired biological activity. The papers do not provide detailed reaction mechanisms but focus on the synthesis and subsequent biological evaluation of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are inferred from their structural features and functional groups. The presence of a fluoro group and a piperidine ring suggests certain lipophilic characteristics, which are important for the compounds' interaction with biological targets . The papers primarily discuss the biological properties rather than the detailed physical and chemical properties of the compounds .

Scientific Research Applications

Cancer Treatment Research

  • ALK Inhibitors for Cancer Treatment : Research has identified compounds structurally similar to 3-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride as potential anaplastic lymphoma kinase (ALK) inhibitors. These compounds demonstrate potential applications in cancer treatment, particularly in achieving sufficient exposure above in vitro IC50 in mice models. However, they are subject to hydrolysis and metabolic processes, which impacts their pharmacokinetics and efficacy (Teffera et al., 2013).

Antimicrobial Research

  • Antimicrobial Properties : Derivatives of N-(piperidine-4-yl)benzamide, including those with fluorine substitutions, have been studied for their antimicrobial activity. These compounds show effectiveness against various bacterial and fungal strains, indicating their potential in addressing antimicrobial resistance (Anuse et al., 2019).

Metabolism and Pharmacokinetics

  • Study of Metabolic Pathways : Investigations into the metabolism of drugs structurally related to this compound have provided insights into the metabolic pathways and pharmacokinetics of novel antineoplastic agents. These studies are crucial for understanding the in vivo behavior of such compounds and optimizing their therapeutic efficacy (Gong et al., 2010).

Development of Anticonvulsants

  • Synthesis of Anticonvulsant Agents : Research has been conducted on the synthesis of novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl) piperidine sulfonamides, demonstrating potential anticonvulsant properties. These studies highlight the structural importance and functional roles of various substituents in determining the efficacy of such compounds (Vinaya et al., 2010).

Applications in Chemistry and Material Science

  • Corrosion Inhibition Studies : Piperidine derivatives, including those with fluorine substitutions, have been analyzed for their potential as corrosion inhibitors on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been employed to predict their efficiency, offering insights into their interaction with metal surfaces and potential applications in material science (Kaya et al., 2016).

Future Directions

The future directions for “3-Fluoro-N-(piperidine-4-yl)benzamide hydrochloride” and similar compounds involve further exploration of their potential as antimicrobial agents . The design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is the modification of the structure of the existing drug molecules .

properties

IUPAC Name

3-fluoro-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBJTLGMMVTFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1233955-48-0
Record name Benzamide, 3-fluoro-N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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